O-Trimethylsilylcholesterol

Description

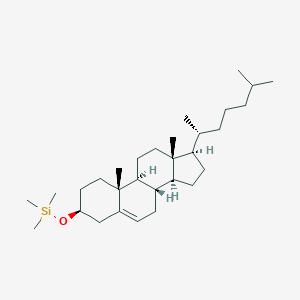

Structure

3D Structure

Properties

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H54OSi/c1-21(2)10-9-11-22(3)26-14-15-27-25-13-12-23-20-24(31-32(6,7)8)16-18-29(23,4)28(25)17-19-30(26,27)5/h12,21-22,24-28H,9-11,13-20H2,1-8H3/t22-,24+,25+,26-,27+,28+,29+,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBVJJGRSRFXUPK-OCBUSCMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O[Si](C)(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O[Si](C)(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H54OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70883761 | |

| Record name | Cholest-5-ene, 3-[(trimethylsilyl)oxy]-, (3.beta.)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1856-05-9 | |

| Record name | Cholesterol trimethylsilyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1856-05-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cholest-5-ene, 3-((trimethylsilyl)oxy)-, (3beta)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001856059 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cholest-5-ene, 3-[(trimethylsilyl)oxy]-, (3.beta.)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cholest-5-ene, 3-[(trimethylsilyl)oxy]-, (3.beta.)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [[(3β)-cholest-5-en-3-yl]oxy]trimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.869 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Synthesis and Derivatization Methodologies for O Trimethylsilylcholesterol

Strategies for the Formation of O-Trimethylsilylcholesterol from Cholesterol

The primary strategy for synthesizing this compound involves a silylation reaction that targets the C-3 hydroxyl group of the cholesterol molecule.

The combination of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS) is a widely used and highly effective reagent system for the silylation of sterols like cholesterol. aliyuncs.com In this system, BSTFA serves as the primary silyl (B83357) donor, reacting with the hydroxyl group of cholesterol to form the O-trimethylsilyl ether. nih.govaliyuncs.com

TMCS is typically added in small percentages (e.g., 1-20%) and functions as a catalyst. aliyuncs.com It enhances the silylating power of BSTFA, making the reaction faster and more complete, which is particularly important for sterically hindered hydroxyl groups like the one in cholesterol. aliyuncs.com The catalytic action of TMCS involves the generation of a small amount of hydrogen chloride (HCl) as a byproduct, which drives the reaction equilibrium forward. aliyuncs.com The byproducts of the reaction with BSTFA, namely trimethylsilyltrifluoroacetamide and trifluoroacetamide, are highly volatile, which is advantageous as it minimizes interference during chromatographic analysis. aliyuncs.com

The efficiency of this compound formation is highly dependent on reaction conditions. Key parameters that are optimized include temperature, reaction time, and the choice of solvent. While the BSTFA/TMCS reagent can function as its own solvent, other solvents like pyridine, acetonitrile, or toluene (B28343) are often used. nih.govpubcompare.ainih.gov Pyridine can also act as a catalyst and an HCl scavenger. nih.govsigmaaldrich.com

Heating is frequently employed to accelerate the reaction, with temperatures ranging from 45°C to 150°C and reaction times varying from minutes to several hours, depending on the specific protocol and the sample matrix. nih.govresearchgate.net For instance, some procedures call for heating at 60-70°C for 15-60 minutes, while others may require heating at 90°C or even 150°C for extended periods to ensure complete derivatization, especially for complex samples. pubcompare.airesearchgate.netidc-online.com An excess of the silylating reagent is generally recommended to drive the reaction to completion. aliyuncs.com

Below is a table summarizing various reported reaction conditions for the silylation of cholesterol and related sterols using BSTFA/TMCS systems.

| Reagent System | Solvent(s) | Temperature | Duration | Reference |

| BSTFA + 1% TMCS | Pyridine | 70°C | 60 min | pubcompare.ai |

| BSTFA + 1% TMCS | (Neat) | 90°C | 60 min | researchgate.net |

| BSTFA + TMCS | Acetonitrile | 150°C | 2.5 hours | researchgate.net |

| Sylon BFT (BSTFA + TMCS + Pyridine) | Pyridine | 70°C | 20 min | sigmaaldrich.com |

| BSTFA + 1% TMCS | Methylene Chloride | 60°C | 60 min | idc-online.com |

| BSTFA + TMCS (99:1) | Pyridine | (Not Specified) | (Not Specified) | nih.gov |

This table is interactive and allows for sorting and filtering of the data.

Two common procedural approaches for silylation are the conventional water bath (or heating block) method and in-situ injection-port derivatization. In the water bath method, the sample, cholesterol extract, and silylating reagents are combined in a sealed vial and heated for a specific time to ensure the reaction goes to completion before injection into the gas chromatograph. nih.govidc-online.com

Alternatively, injection-port derivatization involves injecting the sample and derivatizing agent directly into the hot GC injection port. The high temperature of the injection port (e.g., >250°C) facilitates a near-instantaneous reaction. This method can be advantageous for high-throughput analysis by reducing sample preparation time. nih.gov

A comparative study on fecal sterols, including cholesterol, investigated the derivatization efficiency of BSTFA using both a water bath method (60°C for 1 hour) and an injection-port derivatization method. The study found no significant difference in the derivatization efficiencies for producing trimethylsilyl (B98337) (TMS) derivatives between the two techniques. idc-online.com This suggests that for BSTFA-mediated silylation of cholesterol, the rapid in-port method can be as effective as the more time-consuming water bath incubation.

Advanced Analytical Applications of O Trimethylsilylcholesterol in Research

Gas Chromatography-Mass Spectrometry (GC-MS) in Sterol Profiling and Quantification

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of sterols, and the conversion of these compounds to their trimethylsilyl (B98337) (TMS) ether derivatives, such as O-Trimethylsilylcholesterol, is a critical preparatory step. nih.govnih.gov This derivatization process is essential because it blocks the polar hydroxyl groups of sterols, thereby increasing their volatility and making them amenable to GC analysis. nih.gov The resulting this compound exhibits excellent chromatographic behavior, allowing for high-resolution separation and sensitive detection.

The electron ionization (EI) mass spectra of TMS derivatives like this compound provide extensive structural information, which is invaluable for the unambiguous identification of unknown steroidal compounds. nih.gov GC-MS is a powerful tool for untargeted analysis and steroid profiling due to its high chromatographic resolution and the information-rich mass spectra it generates. nih.gov In the context of sterol analysis, GC-MS is frequently employed for both qualitative screening and quantitative determination of a wide array of sterols in diverse and complex sample types. mdpi.com

Development and Validation of GC-MS Methods for Complex Biological and Environmental Matrices

The development and validation of robust GC-MS methods are crucial for the accurate and reliable quantification of sterols, including cholesterol, in complex biological and environmental samples. The analysis of sterols in matrices such as edible oils, serum, and plasma presents significant analytical challenges due to the presence of interfering substances. nih.govrsc.orgnih.gov A common and effective strategy to overcome these challenges involves a multi-step sample preparation protocol. This typically includes saponification to release esterified sterols, liquid-liquid or solid-phase extraction to isolate the sterol fraction, and subsequent derivatization to form this compound. rsc.org

Method validation is a critical component of this process, ensuring the analytical procedure is fit for its intended purpose. nih.gov Key validation parameters include specificity, linearity, accuracy, precision (both intra-day and inter-day), and recovery. rsc.orgnih.govsrce.hr For instance, a validated GC-MS method for analyzing sterol oxidation products in edible oils demonstrated good linearity with correlation coefficients (R²) greater than 0.98, and recoveries ranging from 89.72% to 117.42%. rsc.org Similarly, a method for neutral lipid analysis in Trypanosoma cruzi showed good selectivity, accuracy, and precision. nih.gov The specificity of the method ensures that the analyte signal is free from interference from other sample components, which is often confirmed by comparing the retention times and mass spectra of the analyte with that of a pure standard. mdpi.com

The presence of a complex sample matrix can lead to phenomena known as matrix effects, which can either suppress or enhance the analytical signal, leading to inaccurate quantification. nih.gov These effects can be mitigated through careful optimization of the sample preparation and injection process. nih.gov

Optimization of Chromatographic Parameters for Enhanced Resolution and Sensitivity of this compound

Optimizing chromatographic parameters is a critical step in developing a high-performance GC-MS method for the analysis of this compound. The goal is to achieve sharp, symmetrical peaks with good resolution from other components in the sample mixture, all within a reasonable analysis time. srce.hrnih.gov Key parameters that are typically optimized include the oven temperature program, carrier gas flow rate, and the type of capillary column used. srce.hrnih.gov

A well-designed oven temperature program, often involving a slow ramp rate, is crucial for separating closely eluting sterol isomers. srce.hr For example, a method for the simultaneous quantification of various compounds in essential oils utilized a temperature ramp to achieve efficient separation in a short run time. srce.hr The choice of capillary column is also paramount. Columns with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (such as a DB-5MS) are commonly used for sterol analysis due to their ability to provide good separation of the trimethylsilyl ether derivatives. rsc.org The use of fused silica (B1680970) capillary columns has been shown to effectively resolve cholesterol derivatives from other sterols. nih.gov

The sensitivity of the method can be enhanced by optimizing the mass spectrometer settings, such as the ionization energy and the detector voltage. srce.hr Furthermore, techniques like programmed temperature vaporization (PTV) injection can be employed for large volume injection, which can improve detection limits. ugent.be The optimization process itself can be streamlined using experimental design approaches like the Box-Behnken design, which allows for the systematic evaluation of multiple factors and their interactions. nih.gov

Quantitative Methodologies Utilizing Internal Standards and Isotope Dilution Mass Spectrometry (IDMS) with this compound

For accurate quantification in complex matrices, the use of an internal standard (ISTD) is a widely accepted and essential practice in GC-MS analysis. rsc.orgnih.govntu.edu.sgtaylorandfrancis.com An internal standard is a compound that is chemically similar to the analyte of interest but is not naturally present in the sample. youtube.com It is added to the sample in a known amount at the earliest possible stage of the sample preparation process. nih.gov By calculating the ratio of the analyte response to the internal standard response, variations in sample volume, injection volume, and instrument response can be effectively compensated for, leading to improved accuracy and precision. ntu.edu.sgtaylorandfrancis.comyoutube.com For the analysis of this compound, compounds like 5α-cholestane and 19-hydroxycholesterol (B27325) have been successfully used as internal standards. rsc.org

Isotope Dilution Mass Spectrometry (IDMS) represents the gold standard for high-accuracy quantitative analysis. nih.govnih.govpsu.edu This technique involves the use of a stable isotope-labeled version of the analyte as the internal standard. nih.govnih.gov For cholesterol analysis, isotopically labeled cholesterol, such as [3,4-¹³C]-cholesterol or cholesterol-d7, is added to the sample. nih.govnih.gov Both the native and the labeled cholesterol are then co-extracted, derivatized to their trimethylsilyl ethers, and analyzed by GC-MS. nih.govnih.gov

The quantification is based on measuring the intensity ratio of the molecular ions of the unlabeled this compound and the labeled this compound. nih.gov By using a calibration curve constructed from standards with known ratios of the unlabeled and labeled compounds, the concentration of the analyte in the original sample can be determined with very high precision and accuracy. nih.govpsu.edu IDMS is considered a "definitive method" because it effectively corrects for any losses during sample preparation and analysis, and it is less susceptible to matrix effects. nih.govnih.gov This approach has been successfully applied to determine total cholesterol in serum with a coefficient of variation for a single measurement as low as 0.36%. nih.gov

Integration with Advanced Hyphenated Analytical Techniques

The analysis of this compound is not limited to conventional GC-MS. Its application extends to more advanced hyphenated techniques that offer enhanced analytical capabilities for comprehensive sterol analysis and isotopic studies.

Applications of GC-Time-of-Flight Mass Spectrometry (GC-TOF/MS) for Comprehensive Sterolomics

Comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-TOF/MS) is a powerful analytical platform for the in-depth analysis of complex mixtures like those encountered in sterolomics. nih.govmdpi.com The derivatization of sterols to their TMS ethers, including this compound, is a prerequisite for their analysis by this technique. nih.gov

GCxGC provides significantly higher peak capacity and resolution compared to one-dimensional GC, resulting in improved separation of co-eluting compounds. mdpi.com When coupled with a TOF mass spectrometer, which offers high-speed data acquisition and high mass resolution, GCxGC-TOF/MS enables the detection and identification of a vast number of compounds in a single run. nih.govmdpi.com This is particularly advantageous for non-targeted metabolomics studies where the goal is to identify as many metabolites as possible. mdpi.com

In the context of sterol analysis, GCxGC-TOF/MS has been shown to provide superior identification power compared to conventional GC-MS, especially for low-abundance sterols in complex matrices like urine. nih.gov The enhanced separation and cleaner mass spectra obtained with GCxGC-TOF/MS lead to higher quality library matches and more confident compound identification. nih.govmdpi.com For example, a study on urinary sterols demonstrated that GCxGC-TOF/MS could achieve a high average match quality of 950 out of 1000 when searched against an in-house library. nih.gov

Role of Gas Chromatography-Pyrolysis-Isotope Ratio Mass Spectrometry (GC-p-IRMS) in Isotopic Tracer Studies

Gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS), a variation of which can involve pyrolysis, is a highly sensitive technique used for compound-specific stable isotope analysis. researchgate.netnih.gov In this technique, compounds eluting from the GC column are combusted (or pyrolyzed) to simple gases like CO₂, and the isotopic ratios (e.g., ¹³C/¹²C) of these gases are measured by an isotope ratio mass spectrometer. thermofisher.com The derivatization of cholesterol to this compound is a viable approach for its analysis by GC-C-IRMS. researchgate.net

GC-C-IRMS offers significantly higher precision and lower detection limits for isotope ratio measurements compared to conventional GC-MS. researchgate.netnih.gov This makes it an invaluable tool for metabolic studies that use stable isotope tracers. researchgate.netnih.gov For instance, in studies of cholesterol metabolism, [3,4-¹³C]cholesterol can be administered as a tracer. researchgate.netnih.gov By analyzing the ¹³C enrichment in this compound over time using GC-C-IRMS, researchers can gain detailed insights into the kinetics of cholesterol absorption, synthesis, and elimination. researchgate.netnih.gov One study demonstrated that GC-C-IRMS provided a 15-fold lower detection limit for [3,4-¹³C]cholesterol compared to GC/MS. researchgate.net

This high sensitivity allows for the use of smaller doses of the stable isotope tracer and enables the monitoring of metabolic processes over extended periods. researchgate.net GC-C-IRMS has also been instrumental in determining the authenticity and geographical origin of food products, such as fish oils, by analyzing the stable isotope fingerprints of their constituent fatty acids. thermofisher.com

Considerations for Electrospray Ionization Mass Spectrometry (ESI-MS) for Cholesterol Derivatives

The analysis of free cholesterol using electrospray ionization (ESI) is challenging due to its poor ionization efficiency. nih.gov However, derivatization to form compounds like this compound can be a strategy, although it presents its own set of considerations. A key issue when coupling gas chromatography (GC) with ESI-MS for the analysis of trimethylsilyl (TMS) derivatives is the potential for hydrolysis. nih.gov During the ESI process, TMS derivatives may hydrolyze back to their original, more polar forms, which are then suitable for ESI analysis. nih.govresearchgate.net

This hydrolysis is not always complete and can be inconsistent across different types of molecules. researchgate.net For instance, incomplete hydrolysis has been observed for TMS-derivatives of organic acids and certain phenols. researchgate.net While free cholesterol itself is not well-suited for ESI, its esters can form ammonium (B1175870) adducts in the positive ion mode, which then generate a characteristic fragment ion upon collision-induced fragmentation (m/z 369). nih.gov To analyze both free cholesterol and cholesteryl esters in parallel using ESI-MS/MS, a derivatization method can be employed to convert free cholesterol into a specific cholesteryl ester, such as cholesteryl acetate, which can then be detected. nih.gov This approach avoids the complications of TMS hydrolysis in the ESI source.

Another strategy involves using derivatizing agents that add a permanently charged or easily ionizable group to the cholesterol molecule, making it more amenable to ESI-MS analysis. researchgate.net For example, the use of a mono-(dimethylaminoethyl) succinyl (MDMAES) ester derivative has been shown to be an order of magnitude more sensitive for ESI-MS/MS analysis of cholesterol compared to other methods. researchgate.net While this compound is primarily utilized for GC-MS, its potential use in GC-ESI/MS requires careful consideration of in-source hydrolysis to ensure accurate and reproducible quantification. nih.gov

Specific Research Applications Enabled by this compound Derivatization

The conversion of cholesterol and its related compounds into their O-trimethylsilyl ether derivatives is a cornerstone of their analysis by gas chromatography-mass spectrometry (GC-MS). This derivatization enhances the thermal stability and volatility of the analytes, leading to improved chromatographic separation and detection.

Analysis of Endogenous Cholesterol and its Oxidized Derivatives in Biological Systems

Derivatization to form this compound is crucial for the GC-MS based analysis of cholesterol and its metabolites in biological matrices. This method allows for the direct measurement of various sterols in complex biological samples, such as crude lipid extracts from plasma or tissues. nih.gov In studies of atherosclerosis, GC-MS analysis of the TMS derivative of cholesterol has been used to quantify elevated levels of free cholesterol in the plasma of rabbits on a high-cholesterol diet. nih.gov

This derivatization technique is also essential for studying cholesterol metabolism and its link to disease. For example, in studies of acute renal tubular injury, GC analysis of TMS-derivatized free cholesterol and esterified cholesterol has been used to track changes in their concentrations in isolated mouse proximal tubule segments and cultured kidney cells. nih.gov Furthermore, the analysis of O-trimethylsilyl derivatives has been applied to investigate the role of endogenous cholesterol ester hydroperoxides in modulating cholesterol levels and uptake in hepatocytes and macrophages. nih.gov In these studies, after extraction and hydrolysis of cholesterol esters, the resulting free cholesterol is derivatized to its TMS ether for GC-MS quantification. nih.gov This allows for the sensitive detection of changes in cholesterol pools within cells and tissues, providing insights into the molecular mechanisms of cholesterol homeostasis and its dysregulation in cardiovascular diseases. nih.gov

Characterization and Quantification of Cholesterol Oxidation Products (COPs)

The derivatization of cholesterol oxidation products (COPs) to their trimethylsilyl (TMS) ether forms is a common and effective strategy for their quantification by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS). slu.se This process improves the thermal stability of certain hydroxy-cholesterols and prevents peak tailing during chromatographic analysis, leading to more accurate quantification. slu.se

The analysis of COPs is challenging due to their presence at trace levels (parts per million) and interference from large amounts of cholesterol and other lipids. slu.se GC-MS methods using TMS derivatization offer high sensitivity and selectivity for identifying and quantifying specific COPs. For instance, in a study of canned tuna, seven major COPs were detected as their TMS derivatives, with total amounts ranging from 40 to 350 µg/g of lipids. researchgate.net Similarly, significant quantities of COPs, such as α- and β-epoxides, 7β-hydroxycholesterol, and 7-ketocholesterol, have been quantified in powdered egg products using this method. nih.gov The formation of TMS derivatives allows for the generation of characteristic mass spectra, which are used for confirmation and quantification. researchgate.net

Table 1: Characteristic Ions in the Electron Impact Mass Spectra of Trimethylsilyl Derivatives of Selected COPs

| Cholesterol Oxide | Major Ions | Target Ion | Qualifier Ions |

| 7α-Hydroxycholesterol | 546, 456, 129 | 456 [M – 90]+ | 546, 531, 457 |

| 7β-Hydroxycholesterol | 546, 456, 129 | 456 [M – 90]+ | 546, 531, 457 |

| 5α-Epoxycholesterol | 474, 459, 445, 384, 366 | 474 [M]+ | 475, 366 |

| 25-Hydroxycholesterol | 456, 327, 271, 131, 129 | 131 | 457, 456, 271 |

| 7-Ketocholesterol | 472, 457, 382, 367, 129 | 472 [M – 90]+ | 473, 367 |

This table is based on data presented in a study on cholesterol oxidation products in canned tuna. researchgate.net

Methodologies for Differentiating and Quantifying Free vs. Esterified Cholesterol

Distinguishing between free cholesterol (FC) and esterified cholesterol (CE) is vital for understanding lipid metabolism and its role in various physiological and pathological states. nih.gov Analytical methods often rely on GC-MS, where derivatization to this compound is a key step.

A common approach involves a two-step process. First, a lipid extract is analyzed directly by GC-MS after derivatization with a silylating agent. This step quantifies the amount of FC, which is converted to this compound. In a second step, a separate aliquot of the lipid extract is subjected to saponification (hydrolysis with a strong base) to break the ester bonds of the CEs, liberating the cholesterol. This total cholesterol pool is then derivatized to this compound and quantified by GC-MS. The amount of esterified cholesterol is then calculated by subtracting the free cholesterol value from the total cholesterol value. biorxiv.org

This methodology has been applied in studies of acute renal failure, where changes in the levels of FC and CE were quantified in kidney tissue and cells to understand the progression of tubular injury. nih.gov While newer liquid chromatography-mass spectrometry (LC-MS) methods are being developed to analyze FC and CE without derivatization or hydrolysis, nih.gov the GC-MS method involving this compound remains a robust and widely used reference technique due to its high precision and accuracy. biorxiv.org

Environmental Monitoring and Source Apportionment via Fecal Sterol Analysis

Fecal sterols, such as coprostanol, serve as chemical biomarkers for tracing fecal pollution in aquatic environments. nih.gov The analysis of these sterols in environmental samples like water and sediment helps to identify pollution sources, distinguishing between human and animal waste. nih.govmdpi.com Gas chromatography-mass spectrometry (GC-MS) is the standard analytical technique for this purpose, and it necessitates the derivatization of sterols to their trimethylsilyl (TMS) ethers, including this compound and its analogs. nih.gov

This derivatization enhances the volatility and thermal stability of the sterols, which is essential for their separation and detection by GC-MS. The methodology has been successfully used to identify human fecal signatures at sites with sewer overflows and septic system inputs. nih.gov By analyzing the profile of fecal sterols as their TMS derivatives, researchers can quantify the relative contributions of different pollution sources. For example, the ratio of coprostanol (a primary human fecal sterol) to 24-ethylcoprostanol (a primary herbivore fecal sterol) can indicate the dominant source of fecal contamination. mdpi.com This approach has been instrumental in managing water quality and protecting public health by pinpointing the origins of fecal pollution in rural and mixed-land-use watersheds. nih.govnih.gov

Analytical Contributions to Food Science and Nutritional Research

The derivatization of cholesterol to this compound is a critical step in the GC-MS analysis of cholesterol and its oxidation products (COPs) in food. slu.se This is particularly important because food processing methods, such as heating, can lead to the formation of COPs, which have potential implications for human health. researchgate.net The analysis of COPs in food is complex due to the low concentrations of these compounds and the presence of a large and complex lipid matrix. slu.se

The use of this compound derivatization allows for the sensitive and accurate quantification of COPs in a wide variety of food products. For example, this method has been used to determine the levels of COPs in sweets made with heated butter oil, in various meats after different cooking methods, and in powdered egg products. slu.senih.govresearchgate.net Research has shown that frying, for instance, generates significantly more COPs compared to boiling. researchgate.net By enabling the precise measurement of these compounds, the analysis of this compound and its oxidized counterparts contributes valuable data for assessing food quality and safety, and for understanding how diet may influence health. slu.senih.gov This information is also valuable for developing nutritional guidance and for food industry applications aimed at minimizing the formation of undesirable compounds during processing. plos.org

Table 2: Total Cholesterol Oxidation Products (COPs) in Various Food Products

| Food Product | Total COPs (µg/g or ppm) | Analytical Method Highlight |

| Powdered Egg Products | 2 to 111 ppm (for specific epoxides) | GC of TMS derivatives |

| Dehydrated Meats (Chicken, Turkey, Beef) | 0 to 43 ppm | GC of TMS derivatives |

| Cheese Powders (Cheddar, Blue, Romano, Parmesan) | 0 to 17 ppm | GC of TMS derivatives |

| Tuna Canned in Brine | 40 to 350 µg/g lipids | GC-MS of TMS derivatives |

| Indian Sweets (with Ghee) | 0.94 to 38.41 µg/g sample | GC of TMS derivatives |

This table synthesizes findings from multiple studies and illustrates the range of COP concentrations found in different foods, analyzed using methods that rely on TMS derivatization. slu.seresearchgate.netnih.gov

O Trimethylsilylcholesterol As a Probe in Biochemical Pathways and Cellular Homeostasis Research

Investigations into Cholesterol Biosynthesis Rates and Mechanisms

The derivatization of cholesterol to O-Trimethylsilylcholesterol is fundamental in studies aimed at quantifying the rate of new cholesterol synthesis (de novo synthesis) within the body.

A widely used method to measure cholesterol biosynthesis involves the administration of deuterated water (²H₂O), also known as heavy water. The deuterium (B1214612) atoms from the heavy water are incorporated into newly synthesized cholesterol molecules. To measure the extent of this incorporation, cholesterol is extracted from biological samples, such as plasma or tissues, and then chemically modified to form this compound.

This derivative is then analyzed by GC-MS. The mass spectrometer can distinguish between the normal, unlabeled this compound and the heavier, deuterium-labeled versions. By measuring the abundance of the deuterium-labeled this compound, researchers can calculate the rate at which new cholesterol is being produced. This technique has been instrumental in understanding how various physiological states, diets, and drugs affect cholesterol synthesis. For instance, studies have used this method to demonstrate that fasting significantly reduces the rate of cholesterol synthesis in healthy individuals.

Recent advancements in analytical techniques have further refined this process. An optimized method allows for the analysis of both fatty acids and cholesterol from the same small sample of cultured cells labeled with stable isotopes. In this approach, after the analysis of fatty acid methyl esters, the sample is further derivatized to produce trimethylsilyl (B98337) ether (TMSE) cholesterol, which is then quantified by GC/MS nih.gov.

| Research Finding | Analytical Approach | Key Outcome |

| Measurement of de novo cholesterol synthesis | Deuterium incorporation from ²H₂O, followed by GC-MS analysis of this compound | Enables quantification of cholesterol production rates in vivo. |

| Analysis of cholesterol in stable isotope-labeled cells | In situ derivatization to fatty acid methyl esters, followed by derivatization to TMSE cholesterol and GC/MS analysis | Allows for the combined analysis of fatty acids and cholesterol from small cell samples nih.gov. |

The data obtained from the GC-MS analysis of this compound is often fed into mathematical models to provide a more dynamic picture of cholesterol synthesis. These models can account for the distribution of the deuterium label over time and across different body compartments.

The rate of cholesterol synthesis is calculated based on the enrichment of deuterium in the body water pool and the incorporation of deuterium into the cholesterol molecule, which is analyzed as its this compound derivative. The formula used for this calculation takes into account the number of hydrogen atoms in cholesterol that can be replaced by deuterium from water during its synthesis. This approach, validated against the traditional sterol balance method, has proven to be a reliable and less restrictive means of determining cholesterol biosynthesis in humans under various dietary conditions nih.gov.

A whole-cell screening assay using GC-MS has been developed to monitor interactions with all enzymes in the distal cholesterol biosynthesis pathway. This method involves analyzing the trimethylsilyl ethers of various sterol intermediates, allowing for the identification of the target enzyme based on the accumulation of specific marker sterols nih.gov.

| Modeling Approach | Input Data | Output |

| Kinetic modeling | Time-course of deuterium enrichment in plasma water and cholesterol (as this compound) | Fractional and absolute cholesterol synthesis rates. |

| Sterol profile analysis | GC-MS quantification of trimethylsilyl ethers of multiple sterol intermediates | Identification of specific enzyme inhibition in the cholesterol biosynthesis pathway nih.gov. |

Studies on Intracellular Cholesterol Trafficking and Subcellular Compartmentation

Understanding how cholesterol moves between different organelles within a cell is crucial for comprehending cellular function. Derivatization to this compound followed by GC-MS analysis is a key technique for quantifying cholesterol in isolated subcellular fractions.

To study the distribution of cholesterol, cells are first broken apart, and their various organelles (e.g., plasma membrane, endoplasmic reticulum, mitochondria) are separated by centrifugation. The lipids are then extracted from each fraction, and the cholesterol is converted to this compound for precise quantification by GC-MS. This allows researchers to create a map of cholesterol distribution within the cell and to study how this distribution changes in response to various stimuli or in disease states. For example, such methods can be used to investigate how cholesterol is transported from its site of synthesis in the endoplasmic reticulum to other membranes. High-resolution NanoSIMS imaging, which can visualize isotope-labeled molecules, offers a complementary approach to study the subcellular distributions of cholesterol and sphingolipids without the need for derivatization, providing high spatial resolution nih.gov.

Research on Sterol-Mediated Cellular Signaling and Regulatory Pathways

Cholesterol and its oxidized derivatives, known as oxysterols, are not just structural components of membranes; they are also important signaling molecules that regulate a variety of cellular processes, including gene expression. The analysis of these sterols as their trimethylsilyl ethers, including this compound, is essential for studying their roles in cellular signaling.

For instance, the levels of specific oxysterols can influence the activity of transcription factors like the sterol regulatory element-binding proteins (SREBPs), which control the expression of genes involved in cholesterol synthesis and uptake. To investigate these regulatory pathways, researchers can manipulate cellular sterol levels and then measure the concentrations of various sterols and oxysterols. This is typically done by extracting the lipids, converting the sterols to their trimethylsilyl derivatives, and analyzing them by GC-MS. This approach has been used to identify defects in sterol-regulated gene expression in mutant cell lines nih.gov.

Furthermore, studies in plants have utilized sterol biosynthesis inhibitors to probe the regulatory functions of sterols in development and gene expression, providing evidence for sterol-mediated signaling pathways that are independent of other known hormone pathways nih.gov. The analysis of sterol composition in these studies relies on techniques like GC-MS, for which derivatization to trimethylsilyl ethers is a standard procedure.

Contributions to Understanding Sterol Homeostasis in Disease Models, including Cystic Fibrosis and Age-Related Macular Degeneration

The analytical power of using this compound as a derivative for GC-MS analysis has been instrumental in elucidating the role of altered cholesterol metabolism in various diseases.

In Cystic Fibrosis (CF) , there is growing evidence of disrupted cholesterol homeostasis. Studies in mouse models of CF have shown that the disease is associated with lower intestinal absorption and higher liver synthesis of cholesterol nih.gov. These findings were based on the analysis of various sterols, including cholesterol and its precursors, which are typically analyzed by GC-MS after derivatization to their trimethylsilyl ethers. Furthermore, increased de novo cholesterol synthesis has been observed in the lungs of CF mice, a finding determined by measuring deuterium incorporation into cholesterol using GC/MS analysis nih.gov. This suggests that the altered cholesterol metabolism in CF may contribute to the pathology of the disease. Research has also shown that increased plasma membrane cholesterol in CF cells correlates with the specific CFTR genotype and is dependent on de novo cholesterol synthesis nih.gov.

In the context of Age-Related Macular Degeneration (AMD) , a leading cause of vision loss, lipid accumulation in the eye, particularly in the retinal pigment epithelium (RPE), is a key pathological feature. The analysis of the lipid composition of these deposits is crucial for understanding the disease process. While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is often used for broad lipid profiling, GC-MS is a valuable tool for the specific analysis of sterols. The derivatization of cholesterol and related sterols to their trimethylsilyl ethers enables their sensitive detection and quantification in small tissue samples from the eye. This allows researchers to investigate how the sterol profile of the RPE changes with age and in AMD, providing insights into the mechanisms of drusen formation and disease progression. While some studies utilize LC-MS/MS for lipid profiling in the RPE arvojournals.org, GC-MS analysis of trimethylsilylated sterols remains a standard and powerful technique for detailed sterol analysis in ocular tissues.

| Disease Model | Research Focus | Analytical Role of this compound | Key Findings |

| Cystic Fibrosis | Cholesterol metabolism and homeostasis | Derivative for GC-MS analysis of cholesterol and its precursors to determine synthesis and absorption rates. | Impaired cholesterol absorption, increased hepatic synthesis, and elevated plasma membrane cholesterol nih.govnih.gov. |

| Age-Related Macular Degeneration | Lipid accumulation in the retinal pigment epithelium | Derivative for GC-MS analysis of sterol profiles in ocular tissues. | Provides a method to quantify specific sterols implicated in the pathogenesis of AMD. |

Spectroscopic Characterization: Mass Spectrometric Fragmentation Pathways of O Trimethylsilylcholesterol

Elucidation of Characteristic Mass Spectral Ions and Diagnostic Fragmentation Patterns

The electron ionization mass spectrum of O-Trimethylsilylcholesterol is distinguished by a series of well-defined fragment ions that provide a reliable fingerprint for its identification. The molecular ion and key fragments arise from predictable cleavage events involving the TMS group and the sterol skeleton. nih.govnih.gov

The analysis begins with the identification of the molecular ion (M⁺), which for this compound appears at a mass-to-charge ratio (m/z) of 458. nih.govnist.gov This peak confirms the mass of the intact derivatized molecule. Subsequent fragmentation follows several dominant pathways:

Loss of a Methyl Group: A common initial fragmentation for TMS derivatives is the loss of a methyl radical (•CH₃) from the silyl (B83357) group, resulting in a prominent ion at m/z 443 ([M-15]⁺). nih.gov This stable ion is often one of the most abundant in the high-mass region of the spectrum.

Loss of Trimethylsilanol (B90980): A highly characteristic fragmentation involves the elimination of a neutral molecule of trimethylsilanol (TMSOH, 90 amu). This produces a significant ion at m/z 368 ([M-90]⁺). nih.gov

Combined Losses: A fragment at m/z 353 corresponds to the sequential loss of trimethylsilanol followed by a methyl group ([M-90-15]⁺). nih.gov

Formation of the m/z 129 Ion: A diagnostic ion at m/z 129 is frequently observed and is characteristic of the TMS ether of a 3-hydroxysteroid. nih.gov This fragment is proposed to contain the TMS group bonded to oxygen along with portions of the A-ring of the sterol. nih.gov

Cleavage of the Steroid Nucleus: The steroid ring system itself undergoes fragmentation, although these ions are often less intense than those resulting from cleavages associated with the TMS group. An ion at m/z 329 represents the loss of the m/z 129 fragment from the molecular ion ([M-129]⁺). nih.gov

These fragmentation patterns are highly reproducible and serve as the basis for the identification of this compound in complex biological matrices using GC-MS. nih.gov

| m/z (Mass-to-Charge Ratio) | Proposed Identity/Origin | Significance |

|---|---|---|

| 458 | Molecular Ion [M]⁺ | Confirms the molecular weight of the intact derivatized molecule. nih.gov |

| 443 | [M-CH₃]⁺ | Represents the loss of a methyl group from the TMS moiety, a common and abundant fragment. nih.gov |

| 368 | [M-TMSOH]⁺ | Results from the characteristic elimination of neutral trimethylsilanol. nih.gov |

| 353 | [M-TMSOH-CH₃]⁺ | Indicates the sequential loss of trimethylsilanol and a methyl group. nih.gov |

| 129 | [TMS-O⁺=CHCH=CH₂]⁺ | A diagnostic ion for 3-hydroxy sterol TMS ethers, containing the TMS group and parts of the A-ring. nih.gov |

Impact of Trimethylsilyl (B98337) Derivatization on Ionization Efficiency and Detection Sensitivity in Mass Spectrometry

The conversion of cholesterol to this compound is a critical sample preparation step that significantly enhances its suitability for GC-MS analysis, thereby improving ionization efficiency and detection sensitivity. researchgate.netidc-online.com Native cholesterol is a relatively non-volatile molecule with a polar hydroxyl group, which leads to poor chromatographic performance, including broad peak shapes and potential thermal degradation in the GC injector and column. researchgate.netnih.gov

Trimethylsilylation addresses these issues through several mechanisms:

Increased Volatility and Thermal Stability: The replacement of the active hydrogen in the hydroxyl group with a nonpolar TMS group decreases intermolecular hydrogen bonding, making the molecule more volatile and less prone to degradation at the high temperatures required for GC analysis. researchgate.net

Improved Chromatographic Properties: The resulting this compound is less polar, leading to improved interaction with common nonpolar GC stationary phases. This results in sharper, more symmetrical chromatographic peaks, which enhances resolution from other components in a mixture and improves the accuracy of quantification. researchgate.netresearchgate.netdntb.gov.ua This is particularly crucial for separating cholesterol from co-eluting compounds such as α-tocopherol. researchgate.netdntb.gov.ua

Enhanced Ionization and Favorable Fragmentation: In electron ionization (EI) mass spectrometry, the TMS derivative produces a clear and information-rich mass spectrum. nih.gov The presence of the silicon atom helps to direct fragmentation pathways, leading to the formation of the stable and characteristic ions detailed in the previous section. This predictable fragmentation allows for confident identification and enables the use of sensitive detection modes like selected ion monitoring (SIM), where the mass spectrometer is set to detect only a few specific, abundant ions. researchgate.netnih.gov

Structural Elucidation and Isomeric Differentiation Strategies Using Mass Spectrometry Data

While the mass spectrum of this compound provides definitive evidence for the cholesterol backbone and the presence of a TMS ether, the elucidation of its precise structure and its differentiation from isomers relies heavily on the combination of mass spectrometric data with chromatographic information.

The fragmentation pattern confirms the core structure, but EI-MS is often insufficient on its own to distinguish between stereoisomers (e.g., epimers, which differ in the spatial orientation of the hydroxyl group) or some positional isomers. researchgate.netspringernature.com Many closely related sterols, when derivatized, can yield very similar or even identical mass spectra because the major fragmentation pathways are dominated by the sterol nucleus and the TMS group, which are common to all of them. researchgate.net

Therefore, the primary strategy for isomeric differentiation is the use of gas chromatography coupled with mass spectrometry (GC-MS). nih.govspringernature.com Isomeric compounds typically exhibit different physical properties that lead to different retention times on a GC column. For instance, epicholesterol, an isomer of cholesterol, can be separated chromatographically before detection by the mass spectrometer. idc-online.com The unique retention time, combined with the characteristic mass spectrum, allows for unambiguous identification.

Mass Spectrometry (MS): The fragmentation pattern confirms the compound class (e.g., a C27 sterol derivatized with one TMS group).

Gas Chromatography (GC): The retention time provides the critical information needed to differentiate between isomers that produce similar mass spectra.

For cases involving complex mixtures or co-eluting isomers, more advanced techniques such as tandem mass spectrometry (MS/MS) may be employed to induce further, isomer-specific fragmentation, although this is more commonly applied in liquid chromatography-mass spectrometry (LC-MS) workflows. core.ac.ukresearchgate.net For routine GC-MS analysis, chromatographic separation remains the most crucial and widely used tool for distinguishing sterol isomers. springernature.com

Future Directions and Emerging Research Avenues for O Trimethylsilylcholesterol

Development of Novel Silylation Reagents and Derivatization Strategies

The formation of trimethylsilyl (B98337) (TMS) ethers is a popular and effective method for preparing sterols for GC-MS analysis. nih.gov This process enhances the volatility and improves the peak shape of these compounds. aocs.org However, the pursuit of more efficient, comprehensive, and simplified analytical workflows continues to drive the development of new silylation reagents and derivatization strategies.

A key area of research focuses on creating reagents that offer improved reactivity, especially for sterically hindered hydroxyl groups, and that minimize the formation of byproducts. aocs.org While reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a trimethylchlorosilane (TMCS) catalyst, are widely used, researchers are exploring novel formulations to enhance reaction kinetics and yields. aocs.org

Furthermore, strategies that combine deconjugation and derivatization into a single step are gaining traction, particularly for the analysis of sterol sulfates. nih.govnih.govresearchgate.net This simplifies sample preparation, reduces analysis time, and minimizes potential sample loss. nih.govnih.govresearchgate.net While direct perfluoroacylation is an alternative, the development of new protocols for simultaneous chemical cleavage of the sulfate (B86663) group and silylation holds promise for broader applications in untargeted sterol profiling. nih.govnih.govresearchgate.net

Another innovative approach involves the use of silylated fluorescent compounds to label cholesterol. researchgate.net These novel derivatives exhibit enhanced fluorescence quantum yields, enabling more sensitive detection and visualization of intracellular cholesterol trafficking. researchgate.net

Advancements in High-Throughput Analytical Methodologies for Sterol Analysis

The demand for analyzing large numbers of biological samples has spurred the development of high-throughput analytical methodologies. In the context of sterol analysis, this involves streamlining the entire workflow, from sample preparation to data analysis.

Automation and miniaturization are key components of high-throughput screening. youtube.com Robotic systems for liquid handling and sample processing can significantly increase the number of experiments performed daily. youtube.com In analytical chemistry, this is complemented by advancements in fast chromatography and mass spectrometry. nih.gov For instance, techniques like low-pressure gas chromatography-mass spectrometry (LPGC-MS) can dramatically reduce analysis times from minutes to seconds. nih.gov

While GC-MS remains a powerful tool, high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) is increasingly being adopted for sterol analysis due to its broader applicability and reduced need for derivatization in many cases. nih.govnih.gov However, for neutral sterols like cholesterol, derivatization to improve ionization efficiency is still beneficial. nih.gov High-resolution mass spectrometry (HRMS) coupled with advanced chromatographic techniques is also emerging as a powerful tool for enhancing the accuracy and precision of sterol quantification. numberanalytics.com

The integration of these technologies into automated platforms allows for the rapid and reliable analysis of sterol profiles in large sample cohorts, which is crucial for clinical studies and biomarker discovery.

Expansion into Untargeted Metabolomics and Lipidomics Workflows

Untargeted metabolomics and lipidomics aim to comprehensively analyze all small molecules, including lipids, in a biological system. biorxiv.orgnih.gov The derivatization of cholesterol to O-trimethylsilylcholesterol plays a significant role in incorporating sterols into these large-scale analyses, particularly in GC-MS-based platforms. nih.govresearchgate.net

In untargeted workflows, the goal is to identify and quantify as many metabolites as possible to discover biomarkers and understand metabolic perturbations. biorxiv.orgthermofisher.com GC-MS, with its high resolving power and extensive spectral libraries, is a valuable tool for this purpose, and the use of this compound facilitates the inclusion of cholesterol and its metabolites in these studies. nih.govresearchgate.net

Lipidomics, a subfield of metabolomics, focuses specifically on the lipidome. thermofisher.com Here, both GC-MS and LC-MS-based approaches are employed. thermofisher.com While shotgun lipidomics using direct infusion is one approach, LC-MS platforms are critical for separating isomeric and isobaric lipid species. thermofisher.com The derivatization to this compound can be crucial for achieving the necessary sensitivity and chromatographic separation in GC-MS-based lipidomics.

The data generated from these untargeted analyses can reveal novel insights into the roles of cholesterol and other sterols in various physiological and pathological processes. frontiersin.org

Potential Applications of this compound in Imaging Mass Spectrometry

Imaging mass spectrometry (MSI) is a powerful technique that allows for the visualization of the spatial distribution of molecules directly in tissue sections. nih.gov However, the analysis of neutral sterols like cholesterol by MSI presents a challenge due to their poor ionization efficiency. nih.gov

While some MSI studies have successfully imaged cholesterol, there is significant potential for the application of derivatization strategies, including the formation of this compound, to enhance detection. On-tissue derivatization, where a reagent is applied directly to the tissue section prior to analysis, could improve the ionization of cholesterol and allow for more sensitive and specific imaging.

Matrix-assisted laser desorption/ionization (MALDI) is a common MSI technique. nih.gov Research into matrix-free methods and the development of novel matrices are ongoing. researchgate.net The derivatization of cholesterol to its trimethylsilyl ether could potentially be adapted for MALDI-MSI, enabling more detailed mapping of cholesterol distribution in various tissues. This would be particularly valuable for studying diseases associated with disturbed cholesterol metabolism, such as neurodegenerative disorders. nih.gov Desorption electrospray ionization (DESI) is another MSI technique where online derivatization could be employed to improve the analysis of poorly ionizing molecules like cholesterol. youtube.com

Integration with Systems Biology Approaches for Comprehensive Metabolic Understanding

Systems biology aims to understand the complex interactions within a biological system as a whole. nih.gov The integration of data from various "omics" platforms, including genomics, transcriptomics, proteomics, and metabolomics, is central to this approach. nih.gov

The analysis of this compound, providing quantitative data on cholesterol and other sterols, is a critical component of the metabolomics input for systems biology models. nih.gov This information, when combined with data on gene expression, protein levels, and other metabolites, can help to construct comprehensive models of sterol metabolism and its regulation. nih.govfrontiersin.org

These integrated models can elucidate how perturbations in sterol pathways contribute to disease pathogenesis and can help identify potential therapeutic targets. nih.govmdpi.com For example, understanding the interplay between cholesterol metabolism, immune signaling, and genetic factors can provide a more holistic view of complex diseases. frontiersin.org The accurate quantification of sterols, facilitated by methods involving this compound, is therefore essential for building predictive and informative systems biology models. nih.gov

Q & A

Q. What is the primary analytical utility of O-Trimethylsilylcholesterol in lipid research?

this compound is widely used as a derivatization agent to enhance volatility and stability of cholesterol for gas chromatography (GC) and mass spectrometry (MS). The trimethylsilyl (TMS) group replaces hydroxyl hydrogens, improving chromatographic resolution and sensitivity. Researchers should optimize derivatization conditions (e.g., reaction time, temperature, and silylation reagent purity) to minimize side reactions and ensure quantitative conversion .

Q. What are common experimental challenges in synthesizing this compound, and how can they be mitigated?

Key challenges include moisture sensitivity of silylation reagents, incomplete derivatization, and byproduct formation. Methodological solutions include:

- Using anhydrous solvents and inert atmospheres.

- Validating reaction completion via thin-layer chromatography (TLC) or NMR.

- Purifying products via column chromatography or recrystallization. Detailed protocols for synthetic reproducibility should follow journal guidelines for chemical characterization .

Q. How can researchers ensure accurate quantification of this compound in biological samples?

Implement internal standards (e.g., deuterated cholesterol analogs) to correct for matrix effects and instrument variability. Calibration curves should span physiologically relevant concentrations, and recovery studies must validate extraction efficiency. Triplicate measurements and blank controls are essential to minimize analytical drift .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in reported cholesterol-TMS interactions with lipid membranes?

Conflicting data on membrane fluidity effects may arise from variations in model systems (e.g., liposome composition) or measurement techniques (e.g., fluorescence anisotropy vs. NMR). To address this:

- Standardize membrane preparation protocols (lipid ratios, hydration methods).

- Use complementary techniques (e.g., differential scanning calorimetry and atomic force microscopy) for cross-validation.

- Perform meta-analyses of existing studies to identify methodological biases .

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in preclinical studies?

Use non-linear regression models (e.g., sigmoidal dose-response curves) to estimate EC50/IC50 values. Pairwise comparisons should apply Bonferroni corrections for multiple testing. For longitudinal data, mixed-effects models account for inter-subject variability. Pre-register analysis plans to avoid post-hoc bias .

Q. How can systematic reviews address discrepancies in the literature on this compound’s metabolic stability?

Follow PRISMA guidelines for systematic reviews:

- Conduct comprehensive searches across MEDLINE, EMBASE, and grey literature.

- Apply inclusion/exclusion criteria (e.g., study design, sample size ≥10).

- Assess study quality using tools like the Newcastle-Ottawa Scale.

- Perform meta-regression to explore heterogeneity sources (e.g., species differences, assay conditions) .

Q. What methodological safeguards are critical for ethical in vivo studies involving this compound?

- Adhere to NIH guidelines for animal welfare, including randomization, blinding, and sample size justification.

- Validate cholesterol modulation effects via histopathology and biochemical assays.

- Disclose conflicts of interest and ensure data transparency through repositories like Figshare .

Methodological Resources

- Experimental Design : Follow protocols for lipid derivatization and GC-MS optimization .

- Data Analysis : Use tools like R or GraphPad Prism for dose-response modeling .

- Reporting Standards : Comply with the Beilstein Journal’s requirements for synthetic details and reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.